N-(Phosphonomethyl)(2-~13~C)glycine

Catalog No.
S895684
CAS No.
287399-31-9
M.F
C3H8NO5P
M. Wt
170.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Phosphonomethyl)(2-~13~C)glycine

CAS Number

287399-31-9

Product Name

N-(Phosphonomethyl)(2-~13~C)glycine

IUPAC Name

2-(phosphonomethylamino)acetic acid

Molecular Formula

C3H8NO5P

Molecular Weight

170.07 g/mol

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1

InChI Key

XDDAORKBJWWYJS-OUBTZVSYSA-N

SMILES

C(C(=O)O)NCP(=O)(O)O

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O

Isomeric SMILES

C(N[13CH2]C(=O)O)P(=O)(O)O

N-(Phosphonomethyl)(2-13C)glycine is a phosphonomethyl derivative of glycine with a 13C isotope at the second carbon position. Its chemical formula is C3H8NO5P, with one carbon atom being the heavier 13C isotope. The compound is a white crystalline solid, highly soluble in water . Its structure consists of a glycine molecule with a phosphonomethyl group attached to the amino group.

N-(Phosphonomethyl)(2-¹³C)glycine acts similarly to glyphosate. It inhibits the enzyme 5-enolpyruvyl shikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, a crucial metabolic pathway for plants to synthesize aromatic amino acids and other essential compounds []. This inhibition disrupts plant growth and ultimately leads to death.

N-(Phosphonomethyl)(2-¹³C)glycine shares the same safety concerns as glyphosate. It is considered to be relatively low in toxicity for mammals []. However, it can irritate the skin and eyes upon contact.

Here are some safety points to consider:

  • Wear appropriate personal protective equipment (PPE) when handling the compound.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Follow proper disposal procedures according to local regulations.

N-(Phosphonomethyl)(2-¹³C)glycine, also known as Glyphosate-2-¹³C, is a isotopically labeled variant of the herbicide glyphosate. Glyphosate is the active ingredient in many popular weedkillers and is one of the most widely used herbicides globally []. The ¹³C isotope substitution at the second carbon position of the glycine moiety is a valuable tool for researchers studying the fate, metabolism, and mode of action of glyphosate in plants and the environment.

Isotope Labeling for Tracing Glyphosate

¹³C is a stable isotope of carbon with a slightly higher atomic mass than the more common ¹²C isotope. By incorporating ¹³C into a specific position of a molecule, scientists can use techniques like mass spectrometry to track the movement and transformation of that molecule in complex systems. In the case of N-(Phosphonomethyl)(2-¹³C)glycine, the ¹³C label allows researchers to distinguish between applied glyphosate and its metabolites or degradation products in plant tissues or environmental samples []. This is crucial for understanding how glyphosate is absorbed, transported, and broken down within plants, and how it interacts with the environment.

Applications in Glyphosate Research

N-(Phosphonomethyl)(2-¹³C)glycine has several applications in scientific research related to glyphosate:

  • Metabolism studies: Researchers can use ¹³C-labeled glyphosate to track the breakdown products formed by plants in response to herbicide exposure. This information helps elucidate the mechanisms of glyphosate resistance in weeds and assess potential environmental impacts.
  • Uptake and translocation studies: By applying ¹³C-labeled glyphosate and analyzing its distribution within plant tissues, scientists can gain insights into how the herbicide is absorbed by roots or leaves and transported throughout the plant [].
  • Environmental fate studies: ¹³C-labeled glyphosate can be used to investigate the persistence and degradation of the herbicide in soil and water. This information is essential for assessing potential risks of herbicide contamination in the environment [].

  • Inhibition of 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase): This compound binds to the active site of EPSP synthase, inhibiting its activity and disrupting the shikimate pathway .
  • Hydrolysis: In soil, N-(Phosphonomethyl)(2-13C)glycine can undergo hydrolysis, potentially cleaving the carbon-nitrogen bond to release glycine.
  • Complexation: The compound can form complexes with metal ions, which may affect its behavior in the environment and biological systems.

The primary biological activity of N-(Phosphonomethyl)(2-13C)glycine is the inhibition of the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase). This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms . By inhibiting this pathway, the compound disrupts protein synthesis and plant growth.

In soil bacteria, studies have shown that some species, such as certain Pseudomonas sp., can cleave the carbon-nitrogen bond of the compound, releasing glycine. This glycine can then be incorporated into various biomolecules, including purines, proteins, and nucleic acids.

The synthesis of N-(Phosphonomethyl)(2-13C)glycine typically involves a modification of the standard glyphosate synthesis methods to incorporate the 13C isotope. Two main approaches are commonly used:

  • Kabachnik-Fields reaction: This method involves reacting iminodiacetic acid and formaldehyde with phosphorous acid, followed by decarboxylation .
  • Glycine-based synthesis: This approach uses glycine, formaldehyde, and a dialkyl phosphite. The reaction is carried out in an alcoholic solution with a tertiary base, followed by saponification and acidification .

To incorporate the 13C isotope, 13C-labeled glycine or formaldehyde is used in these synthesis methods.

N-(Phosphonomethyl)(2-13C)glycine has several applications, primarily in research:

  • Metabolic studies: The 13C label allows researchers to track the compound's fate in biological systems and the environment.
  • Environmental fate studies: The isotope-labeled compound helps in understanding the degradation and transport of glyphosate in ecosystems.
  • Analytical method development: It serves as a standard for developing and validating analytical methods for glyphosate detection.
  • Biochemical research: The compound is used to study the mechanism of action of glyphosate and its effects on various organisms.

N-(Phosphonomethyl)(2-13C)glycine interacts with various biological and environmental components:

  • Enzyme interactions: It binds to the active site of EPSP synthase, mimicking an intermediate state of the enzyme-substrate complex .
  • Soil interactions: The compound can adsorb to soil particles, affecting its mobility and bioavailability.
  • Microbial interactions: Some soil bacteria can metabolize the compound, potentially altering its environmental persistence.
  • Plant uptake: The compound is primarily absorbed through foliage, with minimal root uptake .

Similar Compounds

Several compounds share structural or functional similarities with N-(Phosphonomethyl)(2-13C)glycine:

  • Glyphosate: The non-isotope-labeled parent compound, widely used as a herbicide.
  • Aminomethylphosphonic acid (AMPA): A primary metabolite of glyphosate.
  • Glufosinate: Another phosphorus-containing herbicide that inhibits glutamine synthetase.
  • Fosamine: A organophosphorus herbicide with a similar mode of action.
  • Imazapyr: A imidazolinone herbicide that also affects amino acid biosynthesis.

N-(Phosphonomethyl)(2-13C)glycine is unique due to its 13C label, which allows for precise tracking in research studies. This feature distinguishes it from other similar compounds and makes it particularly valuable for metabolic and environmental fate studies of glyphosate.

The Mannich condensation reaction represents a fundamental three-component organic reaction involving the amino alkylation of an acidic proton adjacent to a carbonyl functional group by formaldehyde and a primary or secondary amine [1]. This reaction mechanism forms the cornerstone for synthesizing N-(Phosphonomethyl)(2-¹³C)glycine through the incorporation of carbon-13 labeled glycine precursors [2] [3].

The synthetic pathway begins with the condensation of ¹³C-labeled glycine with formaldehyde to form N-hydroxymethyl-glycine intermediates [4]. This initial step requires careful control of stoichiometric ratios, with optimal conditions utilizing a 1:1 molar ratio of glycine to formaldehyde at 60°C in methanol to achieve greater than 90% efficiency [5]. The reaction proceeds through nucleophilic addition of the amine group to the carbonyl group, followed by dehydration to form a Schiff base intermediate [1].

Research has demonstrated that the incorporation of ¹³C isotopes at specific positions within the glycine structure can be achieved through targeted synthetic strategies [6] [7]. Position-specific carbon isotope analysis reveals significant intramolecular ¹³C/¹²C distributions, with delta ¹³C Vienna Peedee Belemnite values ranging from -28.7 to -57.9 parts per million [6]. The carbon atom bonded to the phosphorus atom consistently shows depletion in ¹³C compared to the C2 position by 4 to 10 parts per million [6].

ParameterOptimal ConditionsEfficiency (%)
Temperature60°C90+
Glycine:Formaldehyde Ratio1:190+
Solvent SystemMethanol-
Reaction Time2-4 hours-

Asymmetric carbonyl catalysis through chiral Lewis acid-bonded aldehydes has been developed for direct Mannich condensation cascade reactions involving glycine esters with aromatic aldimines [2]. The co-catalytic system employing 2-picolinaldehyde and chiral ytterbium-N,N'-dioxides operates efficiently under mild conditions, producing trisubstituted imidazolidines with high diastereo- and enantioselectivities [2].

The reaction mechanism involves the formation of reactive intermediates through the interaction of formaldehyde with glycine, creating hydroxymethyl derivatives that serve as precursors for subsequent phosphonomethylation reactions [4] [5]. The absence of dimethylol derivative formation under controlled reaction conditions allows for either acidic or basic hydrolysis pathways [5].

Phosphonomethylation Strategies with Trialkylphosphites

Phosphonomethylation represents the critical step in synthesizing N-(Phosphonomethyl)(2-¹³C)glycine, involving the reaction of N-hydroxymethyl-glycine intermediates with trialkylphosphites [4] [5]. This process utilizes trialkylphosphites as advantageous phosphorus sources due to their cost-effectiveness and superior reactivity compared to dialkylphosphites [4].

The phosphonomethylation reaction proceeds through nucleophilic attack of the trialkylphosphite on the hydroxymethyl intermediate formed during the Mannich condensation [4]. Optimal conditions require the addition of trialkylphosphite, preferably trimethylphosphite, at elevated temperatures under reflux conditions for 3-4 hours [4]. The reaction mixture must be maintained in a rigorously anhydrous environment to prevent hydrolysis of the phosphite reagent [4].

Industrial synthesis employs two primary approaches utilizing the Kabachnik-Fields reaction mechanism [8]. The first method involves reacting iminodiacetic acid with formaldehyde and phosphorous acid, followed by decarboxylation of the hydrophosphonylation product [8]. The second approach utilizes glycine directly, avoiding decarboxylation but requiring precise stoichiometric control to prevent bishydroxymethylglycine formation [8].

TrialkylphosphiteReaction TemperatureReaction TimeYield (%)
Trimethylphosphite165°C (reflux)3 hours75-85
Triethylphosphite170°C (reflux)4 hours70-80
Tripropylphosphite175°C (reflux)4-5 hours65-75

The mechanism involves the displacement of alkoxy groups from the trialkylphosphite through nucleophilic substitution, forming phosphonate ester intermediates [9]. These intermediates undergo subsequent hydrolysis to yield the final phosphonic acid product [9]. The hydrolysis can be conducted using concentrated hydrochloric acid in aqueous solution at reflux temperatures, representing the most frequently employed method for phosphonic acid preparation [9].

Phosphonomethylation efficiency depends critically on maintaining appropriate base concentrations, with sodium hydroxide, potassium hydroxide, or calcium hydroxide used to achieve pH values between 6.5 and 8.5 [4]. The trialkylphosphite addition must occur under hot conditions to minimize secondary reactions and maximize incorporation efficiency [4].

Advanced synthetic approaches employ aminoalkyl organophosphorus compound methodologies, where trialkyl phosphites react with Schiff bases in the presence of phenol at temperatures between 100-130°C, yielding 20-30% of aminophosphonates [10]. This approach demonstrates the versatility of trialkylphosphite-based phosphonomethylation strategies for various substituted systems [10].

Optimization of Isotopic Incorporation Efficiency

Isotopic incorporation efficiency represents a critical parameter in the synthesis of N-(Phosphonomethyl)(2-¹³C)glycine, requiring systematic optimization to achieve maximum ¹³C enrichment [11] [12]. The measurement and optimization of isotopic labeling efficiency involves multiple analytical approaches, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques [11] [13].

Carbon-13 labeling efficiency typically ranges between 93-99% depending on experimental conditions, labeling duration, and precursor availability [14]. The labeling efficiency determination process involves comparing experimental isotope patterns to theoretical isotope profiles using specialized analytical modules [14]. The monoisotopic peak ratio (M-1/M) serves as the primary indicator for calculating actual incorporation rates, with smaller mass peptides (molecular weight less than 1500) preferred for accurate calculations [14].

Labeling DurationEfficiency Range (%)Method
1-2 weeks98-99Algae systems
2 weeks93-99Arabidopsis plants
2 months99Tomato plants

Late-stage functionalization techniques offer enhanced efficiency by incorporating isotopes at final synthesis stages, minimizing radioactive synthetic steps and reducing costs, time, and radioactive waste [15]. Selective labeling methodologies allow precise incorporation of isotopes into specific molecular positions, essential for studying drug behavior and biological target interactions [15]. The flexible synthetic pathways enable synthesis of ¹³C-labeled derivatives alongside various analogs, including stereoisomers and methylated analogs [16].

Position-specific carbon isotope analysis using nuclear magnetic resonance spectroscopy provides direct quantitative information on ¹³C labeling status of individual carbon atoms [13]. The technique enables detection of contiguously ¹³C-labeled fragments within carbon backbones, offering comprehensive structural information for database matching or de novo compound identification [13] [17].

Optimization strategies focus on maximizing isotopic purity while maintaining synthetic yield [18]. Carbon-13 labeling demonstrates superior isotopic purity up to 99% compared to deuterated compounds, avoiding complications from isotope exchange or label loss [16]. The approach prevents chromatographic interference issues associated with deuterium atoms, which can alter retention times of internal standards [16].

Optimization ParameterTarget ValueImpact on Efficiency
Isotopic Purity>98%High incorporation rates
Reaction Temperature60-80°COptimal labeling kinetics
Precursor Concentration10-50 mMEnhanced availability
Reaction pH6.5-8.5Maximized reactivity

Advanced analytical techniques employ isotopic ratio outlier analysis utilizing samples isotopically labeled with 5% and 95% ¹³C [19]. This labeling strategy produces characteristic isotopic patterns enabling differentiation between biological signals and artifacts while determining exact carbon numbers and reducing possible molecular formulae [19]. The relative abundance between test and control samples can be determined through peak integration of the 5% and 95% channels [19].

Purification Techniques for Radiolabeled Compounds

Purification of N-(Phosphonomethyl)(2-¹³C)glycine requires specialized techniques designed to handle isotopically labeled compounds while maintaining high purity and minimizing isotopic contamination [20] [21]. Traditional purification methods must be adapted to accommodate the unique properties and analytical requirements of radiolabeled materials [20] [22].

High-performance liquid chromatography represents the primary purification technique for radiolabeled compounds, offering superior resolution and quantitative recovery [20] [21]. Preparative reversed-phase chromatography utilizes aqueous mobile phases for separating underivatized amino acids with minimal isotopic contamination [21]. Ion-pair chromatography and mixed-mode chromatography provide complementary separation mechanisms for complex mixtures containing multiple isotopically labeled species [21].

The purification process employs narrow bore vessels at elevated temperatures to achieve selective vaporization of desired compounds while retaining non-volatile impurities [20]. This approach utilizes the evaporated solvent as a carrier medium, eliminating the need for additional carrier gases and simplifying automation procedures [20]. The method demonstrates exceptional robustness with limited sensitivity to temperature variations and no requirement for precise gas flow control [20].

Purification MethodRecovery (%)Purity (%)Processing Time
Reversed-phase HPLC85-95>952-4 hours
Ion-pair chromatography80-90>903-5 hours
Mixed-mode chromatography75-85>854-6 hours
Thermal vaporization90-95>901-2 hours

Solid-phase extraction techniques provide efficient concentration and purification of isotopically labeled compounds [23]. Phenylboronic acid solid-phase extraction demonstrates selective retention for compounds containing vicinal diol groups, though certain charged species may exhibit poor retention due to electrostatic repulsion from immobilized boronate [18]. Alternative solid-phase extraction methods utilize C18 columns with specialized mobile phases containing ammonium formate and phosphoric acid for enhanced separation [18].

Advanced purification approaches employ photochemical release mechanisms from solid supports, enabling streamlined preparation through concerted selective capture, labeling, and photorelease [23]. The Solid Phase Radiometallation Photorelease technique allows traceless photochemical amide bond cleavage, facilitating selective release of radiolabeled constructs into biocompatible liquid phases such as phosphate buffered saline with ethanol additives [23].

Crystallization methods provide final purification steps for obtaining high-purity N-(Phosphonomethyl)(2-¹³C)glycine [4] [5]. The crystallization process typically follows hydrolysis reactions, where mineral acids are removed by distillation prior to crystallization from aqueous solutions [4]. Alternative crystallization approaches utilize alkaline hydrolysis followed by acidification with strong mineral acids to precipitate the desired product [4].

Crystallization ConditionsSolvent SystemYield (%)Purity (%)
Aqueous acidificationWater/HCl70-80>98
Alkaline hydrolysisWater/NaOH/HCl75-85>95
Thermal hydrolysisWater (autoclave)80-90>97

Quality control procedures for purified compounds involve comprehensive analytical characterization using multiple techniques [18] [16]. Liquid chromatography-mass spectrometry analysis confirms molecular identity and isotopic incorporation, while nuclear magnetic resonance spectroscopy provides structural verification and isotopic distribution analysis [18] [16]. High-resolution mass spectrometry enables accurate mass determination with errors typically ranging from -2.6 to 2.4 parts per million [18].

XLogP3

-4.6

Sequence

G

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

N-(Phosphonomethyl)(2-~13~C)glycine

Dates

Modify: 2024-04-14

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